physical and chemical properties of N-(2,5-dimethoxyphenyl)benzamide
physical and chemical properties of N-(2,5-dimethoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,5-dimethoxyphenyl)benzamide is an aromatic amide that holds potential for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.
Chemical Identity and Physical Properties
N-(2,5-dimethoxyphenyl)benzamide is a derivative of benzamide with a 2,5-dimethoxyphenyl substituent on the nitrogen atom. Its core chemical information is summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(2,5-dimethoxyphenyl)benzamide | |
| Synonyms | Not commonly available | |
| CAS Number | 135-45-5 | [1] |
| Molecular Formula | C₁₅H₁₅NO₃ | [1] |
| Molecular Weight | 257.28 g/mol | |
| Melting Point | Data not available in searched sources | |
| Boiling Point | Data not available in searched sources | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, with limited solubility in water. |
Synthesis Protocol
The synthesis of N-(2,5-dimethoxyphenyl)benzamide can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.
Reaction Scheme
Figure 1: Synthesis of N-(2,5-dimethoxyphenyl)benzamide.
Experimental Procedure
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Dissolution of Amine: In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or acetone.
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Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 equivalents) or an organic base like pyridine (2.0 equivalents) to the reaction mixture with stirring.
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Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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If an organic base was used, wash the reaction mixture with water to remove the pyridinium salt.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoyl and the dimethoxyphenyl rings, as well as singlets for the two methoxy groups and a broad singlet for the amide proton. The chemical shifts will be influenced by the electronic environment of each proton.
13C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with the carbons attached to the oxygen atoms of the methoxy groups appearing at higher chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) |
| N-H Stretch | 3300 - 3500 (broad) |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1515 - 1570 |
| C-N Stretch | 1200 - 1350 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C-O Stretch (Methoxy) | 1000 - 1300 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 257. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 105) and the 2,5-dimethoxyphenylaminyl radical or related fragments.
Figure 2: Predicted mass fragmentation of the title compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the modulation of signaling pathways by N-(2,5-dimethoxyphenyl)benzamide. However, the benzamide scaffold is a common feature in a wide range of biologically active molecules, including approved drugs with activities such as antiemetic, antipsychotic, and prokinetic agents. Furthermore, various substituted benzamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Given the structural similarity to other pharmacologically active compounds, N-(2,5-dimethoxyphenyl)benzamide could be a candidate for screening in various biological assays to explore its potential therapeutic applications. Future research could focus on its interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are common targets for benzamide-containing drugs.
Conclusion
This technical guide has consolidated the available information on N-(2,5-dimethoxyphenyl)benzamide. While fundamental identifiers are known, a significant portion of its physicochemical properties and a comprehensive set of experimental data remain to be formally documented in the scientific literature. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data can guide its characterization. The absence of reported biological activity presents an open field for future research, where this compound could be explored for a variety of pharmacological effects based on the known activities of the broader benzamide class of molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of N-(2,5-dimethoxyphenyl)benzamide.
